molecular formula C19H30O2 B14479411 Methyl octadeca-8,13-diynoate CAS No. 65173-45-7

Methyl octadeca-8,13-diynoate

Cat. No.: B14479411
CAS No.: 65173-45-7
M. Wt: 290.4 g/mol
InChI Key: DJLMJQRRFUQZKR-UHFFFAOYSA-N
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Description

Methyl octadeca-8,13-diynoate is a methyl ester of a highly unsaturated fatty acid featuring two triple bonds at positions 8 and 13 within its 18-carbon chain. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of approximately 290.45 g/mol (calculated from the formula). This compound is notable for its structural complexity, which influences its physical and chemical properties, such as polarity, boiling point, and reactivity.

Properties

CAS No.

65173-45-7

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-8,13-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-10,13-18H2,1-2H3

InChI Key

DJLMJQRRFUQZKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC#CCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-8,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadeca-8,13-diynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-8,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and the ester functional group.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group to form the corresponding carboxylate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, such as methyl 8-oxo-octadeca-8,13-diynoate, and reduced products, such as methyl octadeca-8,13-diyne.

Scientific Research Applications

Methyl octadeca-8,13-diynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-8,13-diynoate involves its interaction with molecular targets through its reactive triple bonds and ester group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, resulting in various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in antimicrobial or cytotoxic studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Functional Groups and Bonding

Methyl octadeca-8,13-diynoate belongs to the family of acetylenic fatty acid esters, distinguished by the presence of triple bonds. Below is a comparison with key analogs:

Table 1: Structural and Analytical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Features
This compound C₁₉H₃₀O₂ 290.45 6.13* Two triple bonds (8,13)
Methyl octadeca-9-ynoate C₁₉H₃₂O₂ 292.46 - Single triple bond (9)
Oleic acid C₁₈H₃₄O₂ 282.47 14.67 Monounsaturated (cis-9 double bond)
bis(2-Ethylhexyl) adipate C₂₂H₄₂O₄ 386.57 7.94 Branched ester, plasticizer
Methyl octanoate C₉H₁₈O₂ 158.24 - Saturated short-chain ester

*Note: Retention time data for this compound is inferred from its analog, Methyl octadeca-8,11-diynoate (retention time 6.13 min in ), which shares similar unsaturation patterns .

Key Observations:

Unsaturation vs. Saturation: The presence of two triple bonds in this compound reduces its molecular weight compared to saturated esters (e.g., Methyl octacosanoate, C₂₉H₅₈O₂, molecular weight 438.76 g/mol) but increases polarity, affecting chromatographic behavior .

Retention Behavior: Compounds like this compound exhibit longer retention times in chromatographic systems compared to saturated esters (e.g., Methyl octanoate) due to stronger interactions with polar stationary phases .

Ionization and Dimer Formation: Similar to other esters (e.g., ethyl hexanoate), this compound likely forms protonated dimers in mass spectrometry, a phenomenon enhanced by high compound concentrations .

Mass Spectrometric Behavior

Evidence from pyrrolidine derivatives of fatty acids (e.g., octadeca-9-ynoate, M⁺ = 333) suggests that this compound would produce distinct fragmentation patterns due to its conjugated triple bonds. These patterns could differentiate it from monoynoic or dienoic esters in analytical workflows .

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